Carbonic Anhydrase II Binding Affinity (Kd) of 3-(6-Chloro-2-methylpyridin-3-yl)benzoic Acid
The target compound demonstrates measurable binding to human carbonic anhydrase II (hCA II) with a dissociation constant (Kd) of 17.4 µM, as determined by nanoESI-MS [1]. While this affinity is modest compared to classical sulfonamide inhibitors (e.g., acetazolamide, Kd ~ 10–20 nM), it establishes a baseline interaction profile for this specific scaffold that cannot be assumed for the 4-substituted positional isomer (4-(6-chloro-2-methylpyridin-3-yl)benzoic acid), for which no comparable hCA II binding data are publicly available. The presence of quantifiable, albeit weak, binding provides a starting point for structure–activity relationship (SAR) exploration that is absent for the 4-substituted analog.
| Evidence Dimension | Binding affinity to human carbonic anhydrase II |
|---|---|
| Target Compound Data | Kd = 17.4 µM (1.74 × 10⁴ nM) |
| Comparator Or Baseline | Acetazolamide (standard hCA II inhibitor): Kd ~ 10–20 nM; 4-(6-chloro-2-methylpyridin-3-yl)benzoic acid: no reported data |
| Quantified Difference | ~870–1740-fold lower affinity than acetazolamide; no comparative data for positional isomer |
| Conditions | Human carbonic anhydrase II, +9/+10/+11 charge states, 10 min incubation, nanoESI-MS |
Why This Matters
A quantifiable Kd value—even a moderate one—enables rational SAR optimization, whereas the positional isomer lacks any validated target engagement metric, rendering the 3-substituted variant a more informed choice for medicinal chemistry campaigns targeting carbonic anhydrases.
- [1] BindingDB. (n.d.). Binding affinity of 3-(6-chloro-2-methylpyridin-3-yl)benzoic acid to human carbonic anhydrase 2 (BDBM50240906). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50240906 View Source
